molecular formula C5H5F3O3 B6162972 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2168433-97-2

1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6162972
CAS No.: 2168433-97-2
M. Wt: 170.09 g/mol
InChI Key: OUKSLJZHSBLTFK-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H5F3O3 It is a cyclopropane derivative that contains a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of cyclopropane derivatives. The reaction typically employs reagents such as trifluoromethyl iodide (CF3I) and a base, under conditions that facilitate the formation of the trifluoromethyl group on the cyclopropane ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow chemistry, to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-Hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines or alcohols.

Scientific Research Applications

1-Hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: The compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

1-Hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives, such as:

    1-Hydroxycyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)cyclopropane-1-carboxylic acid:

    1-Hydroxy-2-methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to differences in reactivity and biological activity.

Properties

CAS No.

2168433-97-2

Molecular Formula

C5H5F3O3

Molecular Weight

170.09 g/mol

IUPAC Name

1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)2-1-4(2,11)3(9)10/h2,11H,1H2,(H,9,10)

InChI Key

OUKSLJZHSBLTFK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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